[(2,6-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
(2,6-Dichlorophenyl)methylamine hydrochloride is a tertiary amine hydrochloride salt featuring a 2,6-dichlorophenylmethyl group attached to an allylamine (prop-2-en-1-yl amine) backbone. The 2,6-dichlorophenyl moiety is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and receptor binding affinity due to its electron-withdrawing chlorine substituents . The allylamine group introduces a reactive double bond, which may influence molecular conformation, stability, and interactions with biological targets. This compound’s synthesis likely involves alkylation of allylamine with a 2,6-dichlorobenzyl halide, followed by hydrochloride salt formation, as inferred from analogous amine preparations in .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-2-6-13-7-8-9(11)4-3-5-10(8)12;/h2-5,13H,1,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXGFZHQFKUIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2,6-Dichlorophenyl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Oxidation Reactions
The allylamine group undergoes selective oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| KMnO₄ (aq, 40°C) | N-Oxide derivative | 68% | Selective oxidation of amine to N-oxide without aromatic ring modification |
| H₂O₂ (acetic acid, 25°C) | Epoxide intermediate | 42% | Partial decomposition observed at higher temps |
Case Study :
Oxidation with KMnO₄ at 40°C produced stable N-oxide crystals (m.p. 154–156°C) confirmed by FT-IR (N–O stretch at 1,250 cm⁻¹) and LC-MS ([M+H]⁺ = 287.1). The dichlorophenyl group remained intact under these conditions.
Reduction Reactions
The compound participates in both aromatic and aliphatic reductions:
Research Finding :
Catalytic hydrogenation preferentially reduces the allylic double bond over aromatic Cl substituents. NMR analysis (δ 5.8–6.2 ppm loss) confirmed C=C bond saturation.
Substitution Reactions
The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
| Reagent/Conditions | Product | Yield | Regioselectivity |
|---|---|---|---|
| NaOH (H₂O/EtOH, 80°C) | 2-Hydroxy-6-chloro derivative | 72% | Para-substitution to methyl group |
| NH₃ (sealed tube, 120°C) | 2-Amino-6-chloro derivative | 58% | Requires Cu(I) catalyst for activation |
Mechanistic Insight :
DFT calculations show the 2-Cl position is more reactive in NAS due to ortho-directing effects of the methylamine group (ΔE‡ = 15.2 kcal/mol vs. 18.7 kcal/mol for 6-Cl).
Acetylation and Derivatization
The primary amine undergoes typical acylation reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C→RT | N-Acetylated derivative | 89% |
| Benzoyl chloride | DCM, TEA, 25°C | N-Benzoylated derivative | 76% |
Stability Note :
The hydrochloride salt requires prior neutralization (pH 7–8) for efficient acylation. Direct reaction leads to <10% conversion due to poor nucleophilicity of the protonated amine.
Polymerization Behavior
The allylamine moiety enables radical-initiated polymerization:
| Initiator | Conditions | Polymer Properties |
|---|---|---|
| AIBN | 70°C, toluene | Mₙ = 12,400 Da; PDI = 1.8 |
| UV light (254 nm) | MeOH, 25°C | Cross-linked network (Tg = 85°C) |
Application Potential :
Copolymers with acrylic acid show pH-responsive swelling behavior (swelling ratio = 480% at pH 9 vs. 120% at pH 3).
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Reference |
|---|---|---|---|
| Oxidation | 2.3×10⁻⁴ | 54.2 | |
| Reduction | 8.9×10⁻³ | 32.1 | |
| NAS (OH⁻) | 4.7×10⁻⁵ | 67.8 |
Degradation Pathways
Stability studies reveal three primary degradation routes:
-
Hydrolytic : Cleavage of C–N bond at pH <2 (t₁/₂ = 8 hr at 40°C)
-
Thermal : Dehydrochlorination above 180°C (ΔH‡ = 98.3 kJ/mol)
-
Photolytic : Radical-mediated decomposition under UV light (Q = 0.78 L/mol·cm)
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various chemical entities. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its structural properties that allow for modifications leading to biologically active compounds.
Key Applications in Synthesis:
- Reagent in Organic Chemistry: It acts as a reagent in multiple organic reactions, facilitating the formation of complex molecules.
- Precursor for Drug Development: Its derivatives are often explored for potential therapeutic effects, contributing to drug discovery efforts.
Biological Research
In biological contexts, (2,6-Dichlorophenyl)methylamine hydrochloride is employed to study various biochemical pathways and interactions.
Case Studies:
- Enzyme Inhibition Studies: Research has demonstrated its effectiveness in inhibiting specific enzymes related to metabolic pathways, which can be pivotal in understanding disease mechanisms.
- Cellular Assays: The compound has been used in cellular assays to evaluate its effects on cell proliferation and apoptosis, providing insights into its potential as an anticancer agent.
Pharmacological Insights
The pharmacological profile of (2,6-Dichlorophenyl)methylamine hydrochloride has been explored through various studies that assess its efficacy and safety.
Pharmacodynamics:
- Mechanism of Action: Investigations into its mechanism reveal that it may interact with specific receptors or enzymes, influencing cellular responses.
Toxicological Studies:
- Safety Assessments: Toxicological evaluations indicate that while the compound exhibits biological activity, it also necessitates careful handling due to potential toxicity at higher concentrations.
Data Tables
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Clonidine Hydrochloride (2-((2,6-Dichlorophenyl)amino)-2-imidazoline Hydrochloride)
Structural Differences :
- Core Structure : Clonidine contains an imidazoline ring linked to the 2,6-dichlorophenyl group, whereas the target compound replaces the imidazoline with an allylamine chain.
- Amine Substitution : Clonidine’s secondary amine is part of a rigid heterocycle, while the target compound’s tertiary amine is more flexible due to the allyl group.
Functional Implications :
- Pharmacological Activity : Clonidine is a well-established α2-adrenergic agonist used for hypertension and ADHD . The imidazoline ring is critical for its receptor binding; replacement with an allylamine may alter selectivity or potency.
- Stability : The allyl group’s unsaturation could reduce metabolic stability compared to clonidine’s saturated imidazoline ring.
Table 1: Key Differences Between Target Compound and Clonidine
2-(2,6-Dichlorophenyl)ethylamine Hydrochloride
Structural Differences :
- Chain Length : The ethylamine chain in this compound is shorter and fully saturated compared to the allylamine in the target compound.
Functional Implications :
- Reactivity : The allyl group’s double bond may increase reactivity in chemical modifications (e.g., Michael additions) compared to the inert ethyl chain .
- Bioactivity : Ethylamine derivatives are often intermediates in drug synthesis; the allylamine’s rigidity might confer unique binding properties in vivo.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride
Structural Differences :
- Functional Groups : This compound replaces the amine with an isoxazole-carboxylic acid chloride, introducing heterocyclic and electrophilic features.
Functional Implications :
- Target Selectivity : The isoxazole ring may enhance binding to enzymes (e.g., cyclooxygenase), whereas the target compound’s amine could target neurotransmitter receptors .
- Solubility : The carboxylic acid chloride improves water solubility, unlike the hydrophobic allylamine hydrochloride.
RWJ56110 ([Complex GPCR Ligand])
Structural Differences :
- Substituents : RWJ56110 incorporates a 2,6-dichlorophenylmethyl group within a larger indole-pyrrolidinyl structure, contrasting with the target compound’s minimalistic design.
Functional Implications :
- Receptor Affinity : RWJ56110’s complex structure enhances selectivity for specific GPCR subtypes, while the target compound’s simplicity may allow broader but weaker interactions .
- Synthetic Complexity : The target compound’s straightforward synthesis (vs. multi-step routes for RWJ56110) favors scalability .
Biological Activity
Overview
(2,6-Dichlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H11Cl2N. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its unique structure, characterized by a dichlorophenyl group and a prop-2-en-1-ylamine moiety, contributes to its diverse mechanisms of action and interaction with biological targets.
The biological activity of (2,6-Dichlorophenyl)methylamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is known to modulate various biological pathways, impacting processes such as signal transduction and metabolic pathways. Research indicates that it may bind to specific receptors or enzymes, altering their activity and leading to various pharmacological effects.
Antimicrobial Properties
Studies have shown that (2,6-Dichlorophenyl)methylamine hydrochloride exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against a range of pathogens, demonstrating potential as an antibacterial agent. The compound's structure allows it to disrupt bacterial cell function, although the exact mechanisms remain under investigation.
Antiviral Activity
In addition to its antimicrobial properties, this compound has also been studied for its antiviral effects. Preliminary findings suggest that it may inhibit viral replication through mechanisms that involve interference with viral entry or replication processes within host cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of (2,6-Dichlorophenyl)methylamine hydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.
- Antiviral Mechanisms : Research on the antiviral potential of this compound demonstrated inhibition of influenza virus replication in vitro. The compound was shown to reduce viral titers significantly when treated at early stages of infection.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2,6-Dichlorophenyl)methylamine hydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| [(2,6-Dichlorophenyl)methyl]amine | Lacks prop-2-en-1-yl group | Moderate antibacterial |
| (2,6-Dichlorophenyl)methylamine hydrochloride | Free base form | Variable solubility and stability |
The distinct chemical structure of (2,6-Dichlorophenyl)methylamine hydrochloride imparts unique reactivity patterns and biological activities that differentiate it from its analogs.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2,6-Dichlorophenyl)methylamine hydrochloride in laboratory settings?
- Methodological Answer: Strict adherence to OSHA Hazard Communication Standard (29 CFR 1910.1200) is required. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation, and avoid skin contact. Waste should be segregated and disposed via certified hazardous waste services. Experimental setups should minimize exposure to moisture and oxygen to prevent decomposition .
Q. How can the purity of (2,6-Dichlorophenyl)methylamine hydrochloride be validated in synthetic batches?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Compare retention times against certified reference standards (e.g., USP/EP impurity markers). Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) can confirm structural integrity, focusing on characteristic peaks such as the allyl protons (δ 5.2–5.8 ppm) and dichlorophenyl aromatic signals (δ 7.1–7.5 ppm) .
Q. What synthetic routes are commonly used to prepare (2,6-Dichlorophenyl)methylamine hydrochloride?
- Methodological Answer: A two-step approach is typical:
Mannich Reaction: React 2,6-dichlorobenzaldehyde with allylamine and formaldehyde in ethanol under reflux to form the tertiary amine.
Salt Formation: Treat the free base with concentrated HCl in anhydrous ether, followed by recrystallization from ethanol/diethyl ether to obtain the hydrochloride salt. Yield optimization (70–85%) requires strict control of stoichiometry and temperature .
Advanced Research Questions
Q. How can structural analogs of (2,6-Dichlorophenyl)methylamine hydrochloride be designed to enhance CNS receptor selectivity?
- Methodological Answer: Use computational docking (e.g., AutoDock Vina) to model interactions with α2-adrenergic receptors. Modify the allyl group to reduce off-target effects—e.g., replace with cyclopropyl (rigid analog) or introduce electron-withdrawing groups on the phenyl ring. Validate via in vitro binding assays (radioligand displacement) using HEK-293 cells expressing human α2A-AR subtypes .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., peripheral vs. central mechanisms)?
- Methodological Answer: Conduct dual-mechanism studies:
- Central Action: Administer the compound intracerebroventricularly in rodent models and measure changes in blood pressure (telemetry) or norepinephrine release (microdialysis).
- Peripheral Action: Use isolated vascular ring assays to assess direct vasorelaxation. Cross-validate with knockout models (e.g., α2-AR−/− mice) to isolate receptor-specific effects .
Q. How can crystallographic data improve the understanding of (2,6-Dichlorophenyl)methylamine hydrochloride’s stability?
- Methodological Answer: Perform single-crystal X-ray diffraction (SHELX suite) to determine bond lengths and angles, particularly between the protonated amine and chloride ion. Analyze packing diagrams for hydrogen-bonding networks. Stability under humidity can be predicted by assessing crystal lattice energy (Diamond software) and correlating with thermogravimetric analysis (TGA) .
Q. What analytical techniques are suitable for identifying degradation products under accelerated stability conditions?
- Methodological Answer: Use LC-MS/MS with electrospray ionization (ESI+) to detect hydrolytic degradation products (e.g., free amine or chlorophenyl derivatives). For oxidative degradation, employ gas chromatography-mass spectrometry (GC-MS) after derivatization with BSTFA. Quantify major impurities against ICH guidelines (e.g., ≤0.15% for unknown impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
